

# AZD4144 Technical Support Center: hERG Inhibition & Experimental Design

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## Compound of Interest

Compound Name: AZD4144  
Cat. No.: B15614689

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating **AZD4144**, with a specific focus on its interaction with the hERG channel and related experimental design.

## Frequently Asked Questions (FAQs)

Q1: What is **AZD4144** and what is its primary mechanism of action?

**AZD4144** is a selective and potent inhibitor of the NLRP3 inflammasome.<sup>[1][2][3]</sup> Its mechanism of action involves directly binding to NLRP3 and stabilizing its inactive conformation, which prevents the assembly of the inflammasome and the subsequent release of pro-inflammatory cytokines IL-1 $\beta$  and IL-18.<sup>[1][2]</sup>

Q2: What is the potential for **AZD4144** to cause cardiotoxicity via hERG channel inhibition?

**AZD4144** has a low potential for cardiotoxicity related to hERG inhibition.<sup>[4]</sup> Preclinical studies have shown that **AZD4144** has a low inhibitory effect on the hERG channel, with a half-maximal inhibitory concentration (IC<sub>50</sub>) greater than 40  $\mu$ M.<sup>[4]</sup> This indicates a significant safety margin when compared to its potent inhibition of the NLRP3 inflammasome.

Q3: What is the selectivity profile of **AZD4144**?

**AZD4144** is a selective inhibitor of NLRP3. Its potency against NLRP3 is significantly higher than its off-target activities, including hERG channel inhibition, indicating a favorable safety and

specificity profile.<sup>[1]</sup><sup>[2]</sup>

Q4: Are there any known liabilities with the chemical series from which **AZD4144** was derived?

Yes, the discovery program for **AZD4144** successfully navigated several challenges inherent to the initial chemical series, including phospholipidosis (PLD), genotoxicity, and hERG inhibition.<sup>[5]</sup> Through medicinal chemistry efforts, these liabilities were mitigated in the final clinical candidate, **AZD4144**.

## Troubleshooting Guide for hERG Inhibition Assays

Problem 1: High variability in hERG current recordings between experiments.

- Possible Cause: Inconsistent cell health or passage number.
- Troubleshooting Tip: Ensure a consistent cell culture protocol. Use cells within a defined passage number range for all experiments. Regularly assess cell viability and morphology.
- Possible Cause: Fluctuation in recording temperature.
- Troubleshooting Tip: hERG channel kinetics are temperature-sensitive. Use a temperature-controlled recording chamber and ensure the perfusion solution is pre-warmed to the target temperature (e.g., 35-37°C for physiological relevance).
- Possible Cause: Run-down of the hERG current over time.
- Troubleshooting Tip: Monitor the stability of the baseline current before compound application. If run-down is significant, consider using perforated patch-clamp to better maintain the intracellular environment. Minimize the duration of the experiment where possible.

Problem 2: Compound precipitation in the perfusion solution.

- Possible Cause: Poor solubility of the test compound in the aqueous buffer.
- Troubleshooting Tip: Visually inspect the compound stock and final dilution for any signs of precipitation. The use of a surfactant in the extracellular medium may improve the sensitivity

of the assay for poorly soluble compounds.[6][7] Consider the use of a lower concentration of a vehicle like DMSO (typically  $\leq 0.5\%$ ).

Problem 3: Inconsistent IC<sub>50</sub> values for a known hERG inhibitor (positive control).

- Possible Cause: Inaccurate compound concentrations.
- Troubleshooting Tip: Prepare fresh dilutions of the positive control for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically.
- Possible Cause: Voltage protocol variations.
- Troubleshooting Tip: Ensure the same voltage protocol is used consistently across all experiments. The potency of hERG inhibitors can be dependent on the voltage protocol used.[8]

## Data Presentation

Table 1: In Vitro Potency and Selectivity of **AZD4144**

Target/Assay	Metric	Value (μM)	Cell Line/System	Notes
NLRP3 Inflammasome				
Nigericin- & LPS-induced puncta formation	EC50	0.082	THP-1-ASC-GFP cells	Measures inhibition of inflammasome assembly.
Nigericin-induced IL-1β release	IC50	0.027	THP-1 human monocytes	Measures inhibition of a downstream effector function.
BzATP-induced IL-1β release	IC50	0.01	THP-1 human monocytes	Measures inhibition of a downstream effector function.
hERG Potassium Channel				
hERG current inhibition	IC50	> 40	Chinese Hamster Ovary (CHO) K1 cells	Indicates low potential for hERG-related cardiotoxicity. <a href="#">[4]</a>

Table 2: Preclinical Safety Profile of **AZD4144**

Parameter	Result	Species/System	Implication
Cardiotoxicity	Low inhibitory effect on hERG	In vitro (CHO cells)	Reduced risk of drug-induced arrhythmias. [4]
Off-Target Pharmacology	Favorable profile	Panel of receptors, enzymes, and ion channels	High selectivity for NLRP3, minimizing potential side effects. [1][2]
Genotoxicity	No genotoxicity reported	In vitro studies	Low risk of DNA damage.
Hepatotoxicity	No hepatotoxicity reported	In vitro studies	Low risk of liver injury.

## Experimental Protocols

### Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology for hERG Inhibition Assay

This protocol outlines a representative method for assessing the inhibitory effect of **AZD4144** on the hERG channel using an automated patch-clamp system.

#### 1. Cell Culture:

- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.
- Maintain cells in appropriate culture medium supplemented with a selection antibiotic to ensure stable expression.
- Passage cells regularly and use for experiments at 70-90% confluency.

#### 2. Cell Preparation for Automated Patch-Clamp:

- On the day of the experiment, detach cells using a non-enzymatic dissociation solution to ensure cell surface protein integrity.

- Resuspend cells in an extracellular solution and maintain on the automated patch-clamp system's cell hotel with gentle agitation.

### 3. Solutions:

- Internal Solution (in mM): e.g., 140 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
- External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

### 4. Automated Patch-Clamp Procedure:

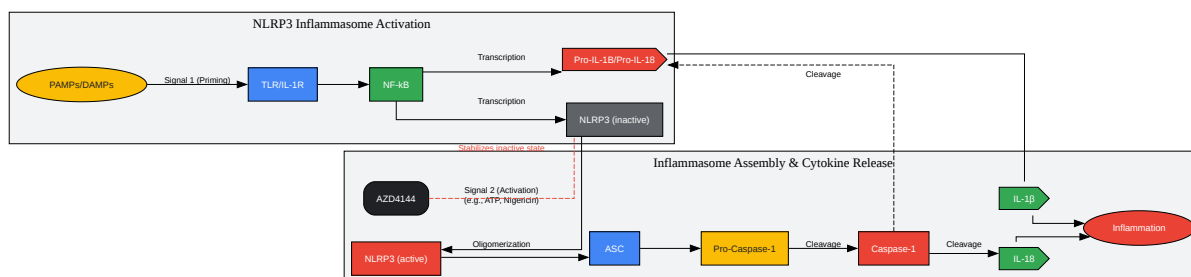
- Initiate the automated patch-clamp run, which includes cell capture, seal formation (aim for >500 MΩ), and whole-cell configuration.
- Record baseline hERG currents in the external solution.
- Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to +20 mV to activate and then inactivate the channels, followed by a repolarization step to -50 mV to measure the peak tail current.
- Apply a vehicle control (e.g., external solution with 0.1% DMSO) to establish the baseline effect.
- Apply increasing concentrations of **AZD4144**, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
- Apply a positive control (e.g., a known hERG inhibitor like E-4031 or dofetilide) at the end of the experiment to confirm assay sensitivity.

### 5. Data Analysis:

- Measure the peak tail current amplitude at each concentration of **AZD4144**.
- Normalize the current at each concentration to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **AZD4144** concentration.

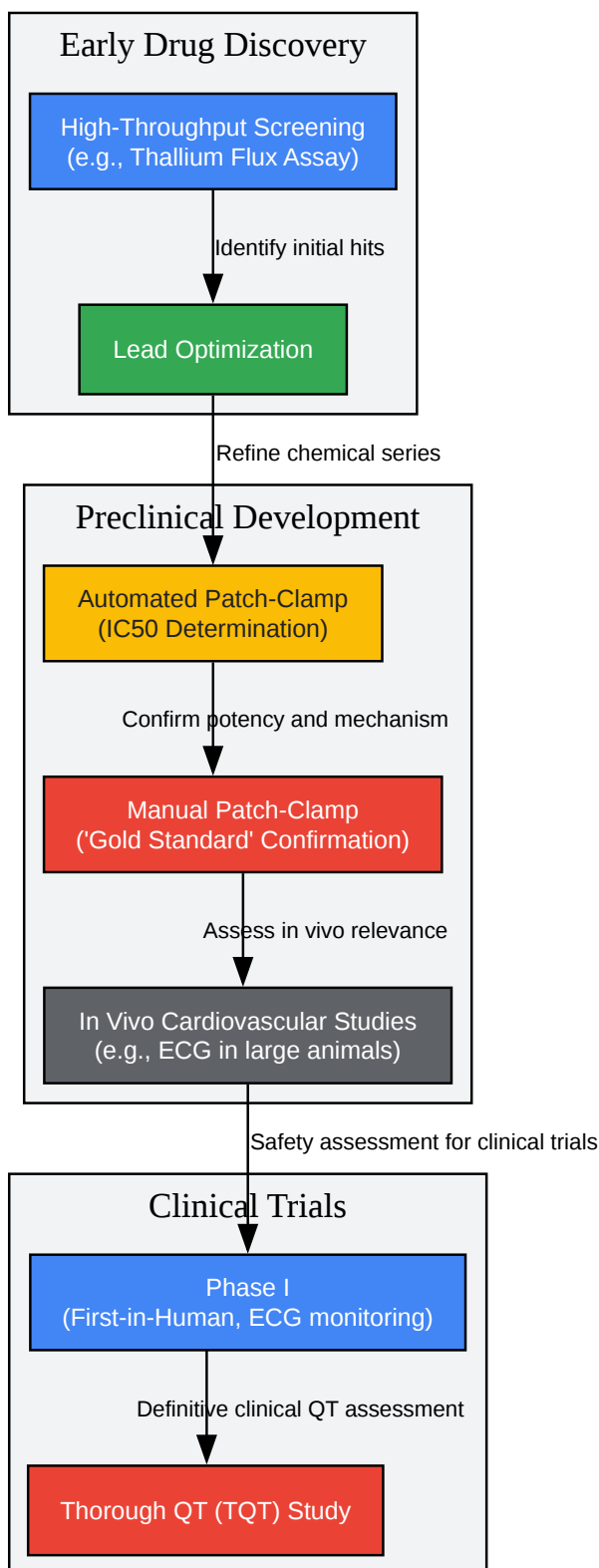
- Fit the data to a dose-response curve to determine the IC50 value.

## Mandatory Visualizations



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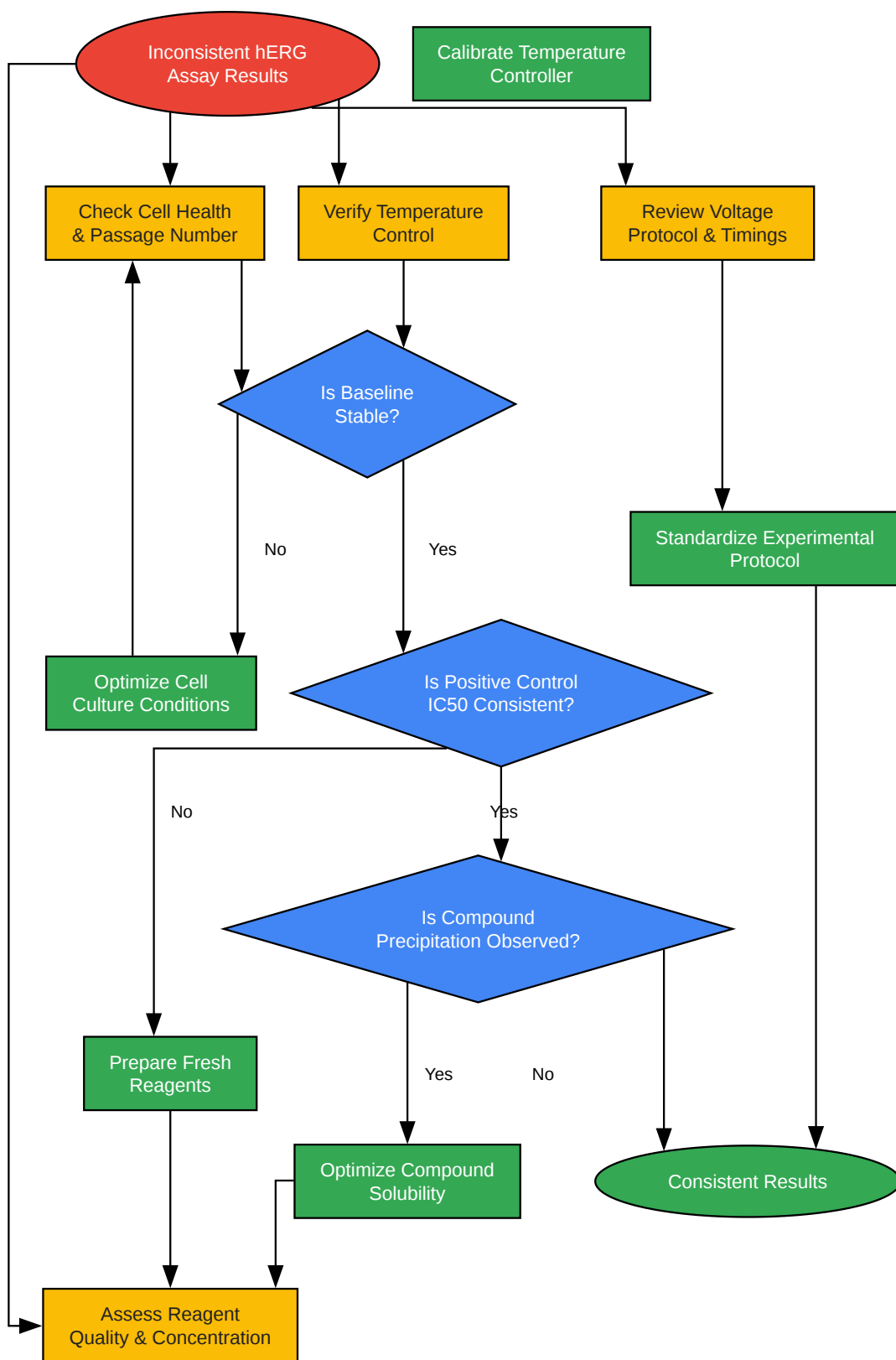
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by **AZD4144**.



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Caption: Experimental Workflow for Cardiac Safety Assessment During Drug Development.





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Caption: Logical Flow for Troubleshooting Common hERG Assay Issues.

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